(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
Overview
Description
“(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO2S .
Molecular Structure Analysis
The molecular weight of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is 237.32 .Physical And Chemical Properties Analysis
The boiling point of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is predicted to be 368.0±42.0 °C . The density is predicted to be 1.21±0.1 g/cm3 .Scientific Research Applications
Metabolic Studies : Daniel, Gage, and Jones (1968) studied the metabolism of a similar compound, 3,5-di-tert.-butyl-4-hydroxytoluene, in rats and humans, highlighting its biotransformation pathways (Daniel, Gage, & Jones, 1968).
Organic Synthesis Applications : Wustrow and Wise (1991) reported on the coupling of arylboronic acids with a pyridine derivative, demonstrating the utility of tert-butylcarbonyl groups in organic synthesis (Wustrow & Wise, 1991).
Asymmetric Synthesis : Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the role of similar tert-butyl structures in asymmetric syntheses (Chung et al., 2005).
Chemical Reactions with Singlet Oxygen : Wasserman et al. (2004) investigated the reactions of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, relevant to the study of similar tert-butyl structures (Wasserman et al., 2004).
Drug Metabolism and Pharmacology : Prakash et al. (2008) explored the metabolism of a tert-butyl-benzyl compound, which is crucial for understanding the metabolism of similar compounds in drug development (Prakash et al., 2008).
Synthesis of Macrocyclic Inhibitors : Sasaki et al. (2020) demonstrated the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, important for developing novel macrocyclic inhibitors (Sasaki et al., 2020).
α-Amidoalkylation Reactions : Dobrev, Benin, and Nechev (1992) discussed α-amidoalkylation of nucleophiles, pertinent to the chemistry of tert-butyl esters (Dobrev, Benin, & Nechev, 1992).
Polymer Science Applications : Ayrey, Poller, and Siddiqui (1972) researched the use of organotin compounds, including tert-butyl derivatives, in the stabilization of polyvinyl chloride, indicating its relevance in material science (Ayrey, Poller, & Siddiqui, 1972).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCJLUVFPPQLX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730897 | |
Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | |
CAS RN |
156371-85-6 | |
Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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